2-(2-chloro-6-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-fluorophenyl group, an oxan-4-yl group, and a pyrrolidin-3-yl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a benzene ring to obtain the 2-chloro-6-fluorophenyl intermediate.
Synthesis of the oxan-4-yl intermediate: The oxan-4-yl group is introduced through a series of reactions involving the formation of a cyclic ether.
Coupling of intermediates: The chloro-fluorophenyl and oxan-4-yl intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorophenylacetic acid
- 2-chloro-6-(4-fluorophenyl)isonicotinaldehyde
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c18-15-2-1-3-16(19)14(15)10-17(22)20-12-4-7-21(11-12)13-5-8-23-9-6-13/h1-3,12-13H,4-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUTYDBRVXXYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=C(C=CC=C2Cl)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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